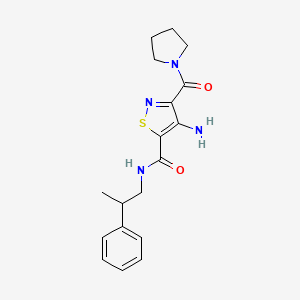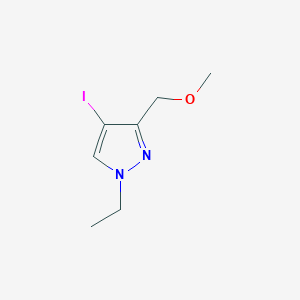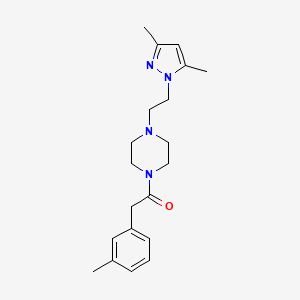
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound, also known as APPI, has been synthesized using various methods and has shown promising results in several studies.
作用機序
The mechanism of action of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has also been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can reduce inflammation in the body by inhibiting the activity of COX-2. 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been shown to have a low toxicity profile, which makes it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of using 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide. One potential direction is the further study of its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of its potential use as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide and its potential use in the treatment of cancer and neurodegenerative diseases.
合成法
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-phenylpropylamine with 4-amino-3-carboxyisothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. Another method involves the reaction of 2-phenylpropylamine with 3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxylic acid in the presence of DCC and HOBt. The yield of the synthesis process can vary depending on the method used, but it typically ranges from 50% to 80%.
科学的研究の応用
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicine, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In agriculture, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been studied for its potential use in the development of organic semiconductors due to its unique electronic properties.
特性
IUPAC Name |
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(13-7-3-2-4-8-13)11-20-17(23)16-14(19)15(21-25-16)18(24)22-9-5-6-10-22/h2-4,7-8,12H,5-6,9-11,19H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGEBGDUVMGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=NS1)C(=O)N2CCCC2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)




![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)


![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)